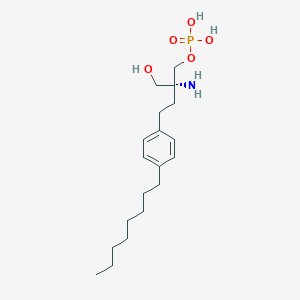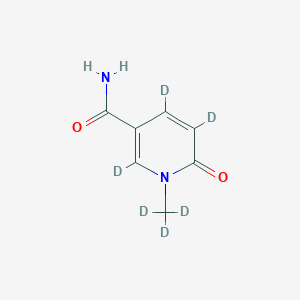
2,4,5-Trideuterio-6-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trideuterio-6-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide is a deuterated derivative of a pyridine carboxamide compound. Deuterium, a stable isotope of hydrogen, is incorporated into the molecular structure to enhance the compound’s stability and alter its pharmacokinetic properties. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trideuterio-6-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide typically involves the incorporation of deuterium atoms into the pyridine ring and the carboxamide group. One common method is the deuterium exchange reaction, where hydrogen atoms in the precursor molecule are replaced with deuterium using deuterated reagents and catalysts under controlled conditions. The reaction conditions often include elevated temperatures and the presence of a deuterium source such as deuterated water (D2O) or deuterated solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions using continuous flow reactors to ensure efficient and consistent incorporation of deuterium. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high deuterium content and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5-Trideuterio-6-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The deuterium atoms can be replaced with other substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2,4,5-Trideuterio-6-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in mechanistic studies and reaction kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand deuterium’s effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate with improved pharmacokinetic properties.
Industry: Utilized in the development of deuterated drugs and other chemical products with enhanced stability and performance.
Wirkmechanismus
The mechanism of action of 2,4,5-Trideuterio-6-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can alter the compound’s binding affinity, metabolic stability, and overall pharmacokinetics. Deuterium’s kinetic isotope effect can slow down the rate of metabolic reactions, leading to prolonged activity and reduced toxicity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Trideuterio-6-oxo-1-(methyl)pyridine-3-carboxamide: Similar structure but without deuterium in the methyl group.
6-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide: Lacks deuterium in the pyridine ring.
2,4,5-Trideuterio-6-oxo-1-(methyl)pyridine-3-carboxylic acid: Carboxamide group replaced with a carboxylic acid.
Uniqueness
2,4,5-Trideuterio-6-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide is unique due to the specific placement of deuterium atoms, which can significantly impact its chemical and biological properties. The deuterium atoms enhance the compound’s stability and alter its metabolic pathways, making it a valuable tool in research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C7H8N2O2 |
|---|---|
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
2,4,5-trideuterio-6-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c1-9-4-5(7(8)11)2-3-6(9)10/h2-4H,1H3,(H2,8,11)/i1D3,2D,3D,4D |
InChI-Schlüssel |
JLQSXXWTCJPCBC-RLTMCGQMSA-N |
Isomerische SMILES |
[2H]C1=C(C(=O)N(C(=C1C(=O)N)[2H])C([2H])([2H])[2H])[2H] |
Kanonische SMILES |
CN1C=C(C=CC1=O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3R,4R,5S)-4-[2-[2-(5-chlorothiophen-2-yl)ethynyl]-6-(ethylamino)purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B12364625.png)
![4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(5S)-2,2-dideuterio-5-[dideuterio(hydroxy)methyl]pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide](/img/structure/B12364644.png)

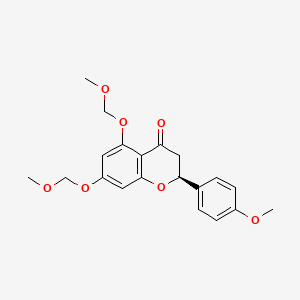
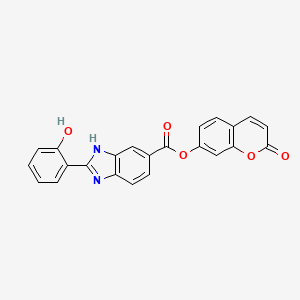
![[2-[6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]pyridin-2-yl]pyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone](/img/structure/B12364662.png)
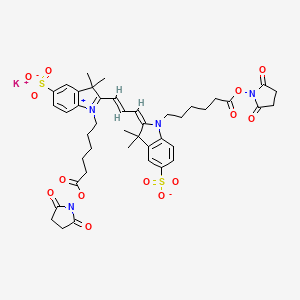
![[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 3'-chloro-, 3-methyl ester](/img/structure/B12364665.png)
![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester](/img/structure/B12364672.png)
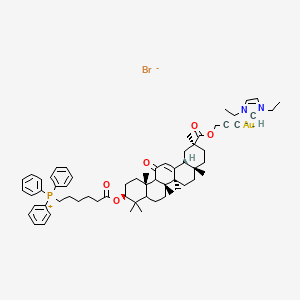
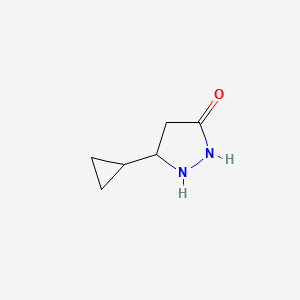
![3'-Methylidene-1-[3-(4'-methylidene-2,5'-dioxospiro[indole-3,2'-oxolane]-1-yl)propyl]spiro[indole-3,5'-oxolane]-2,2'-dione](/img/structure/B12364686.png)
![Pyrrolo[3,4-C]pyrazole-3,5(1H)-dicarboxylic acid, 4,6-dihydro-, 5-(1,1-dimethylethyl) ester](/img/structure/B12364690.png)
